5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride
Description
Chemical Structure and Key Features The compound 5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring:
- A benzene ring substituted with a fluorine atom at the 2-position and a sulfonamide group at the 1-position.
- A 2-aminoethyl side chain at the 5-position of the benzene ring.
- A furan-2-ylmethyl group attached to the sulfonamide nitrogen.
- A hydrochloride salt to enhance solubility and stability.
The presence of fluorine and the furan moiety suggests tailored reactivity for specific biological or material applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S.ClH/c14-12-4-3-10(5-6-15)8-13(12)20(17,18)16-9-11-2-1-7-19-11;/h1-4,7-8,16H,5-6,9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPBNZZEUJNVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)CCN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride (CAS Number: 1266694-52-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C₁₃H₁₆ClFN₂O₃S
- Molecular Weight : 334.79 g/mol
- CAS Number : 1266694-52-3
The biological activity of this compound appears to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.
Biological Activity Overview
Recent studies have explored the biological efficacy of this compound against various cancer cell lines. The following sections summarize key findings from relevant research literature.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- U-937 (Monocytic Leukemia)
- A549 (Lung Cancer)
In a comparative study, compounds with similar structures demonstrated IC₅₀ values ranging from 0.11 to 2.78 µM against these cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 0.76 |
| 5c | A549 | 1.47 |
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in various physiological processes including acid-base balance and respiration. Specific studies have shown that certain derivatives can selectively inhibit hCA IX and hCA XII at nanomolar concentrations, which is promising for targeted cancer therapies .
Case Studies
A detailed examination of the compound's effects on cancer cells was conducted using flow cytometry, which revealed that treatment with analogs led to increased apoptosis in MCF-7 and other tested cell lines. The compounds acted in a dose-dependent manner, highlighting their potential as effective anticancer agents .
Example Study Findings:
- Cytotoxicity Assay : Derivatives showed higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent.
- Apoptotic Induction : Flow cytometry assays confirmed that these compounds effectively induce apoptosis in targeted cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₆ClFN₂O₃S
- CAS Number : 1266694-52-3
- Molecular Weight : 303.80 g/mol
The compound features a furan ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The presence of a fluorine atom contributes to its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to 5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride have been shown to induce apoptosis in cancer cell lines, such as MCF cells. Studies have demonstrated that these compounds can suppress tumor growth in vivo, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar sulfonamide derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth. The incorporation of the furan moiety may enhance this activity by interacting with bacterial enzymes or receptors .
Carbonic Anhydrase Inhibition
Recent studies have explored the inhibition of carbonic anhydrase isoforms by sulfonamide derivatives. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Compounds related to this compound have shown promising inhibition profiles against multiple isoforms, indicating their potential use in treating conditions like glaucoma or edema .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials. Its reactivity can be harnessed to create polymers or composite materials with enhanced properties. For example, the sulfonamide group can facilitate cross-linking reactions in polymer matrices, improving mechanical strength and thermal stability .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide Hydrochloride
- Structure : Similar backbone but replaces the furan-2-ylmethyl group with a methyl group at the 5-position of the benzene ring.
- Molecular Weight : 268.74 g/mol (vs. ~320–350 g/mol estimated for the target compound).
5-(Aminomethyl)furan-2-sulfonamide Hydrochloride
- Structure : Simpler scaffold with a furan-2-yl group directly linked to the sulfonamide. Lacks the benzene ring and fluorine.
- Molecular Weight : 212.65 g/mol.
Heterocyclic Modifications
Sumatriptan Succinate Impurity E Hydrochloride
- Structure : Features an indole ring instead of benzene, with a sulfonamide-linked ethylamine chain.
- The fluorine in the target compound may confer metabolic stability over indole-based analogs .
N-[2-[[[5-(Dimethylaminomethyl)furan-2-yl]methyl]sulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine Hydrochloride
- Structure : Contains a furan-2-ylmethyl group and a nitroethene moiety.
- Functionality: The nitro group introduces electrophilic character, enabling covalent binding to targets—unlike the non-reactive fluorine in the target compound .
Halogen and Functional Group Variations
N-[5-Chloro-2-({[3-(difluoromethoxy)phenyl]sulfonyl}amino)phenyl]-1-benzofuran-2-sulfonamide
- Structure : Dual sulfonamide groups with chloro and difluoromethoxy substituents.
- Impact : Chlorine increases electronegativity, while difluoromethoxy enhances lipid solubility. The target compound’s single fluorine balances polarity and metabolic resistance .
5-Fluoro-2-methoxybenzenesulfonamide Derivatives
- Structure : Methoxy and fluoro groups on adjacent positions of the benzene ring.
- Application: Methoxy groups improve water solubility but may sterically hinder target interactions compared to the aminoethyl side chain in the target compound .
Structural and Functional Analysis Table
Key Research Findings
- Fluorine’s Role: Fluorination at the 2-position of the benzene ring improves metabolic stability and binding affinity, as seen in analogs like N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide .
- Furan vs.
- Aminoethyl Side Chain: This moiety enhances solubility and enables secondary interactions (e.g., ionic bonding) in biological targets, a feature absent in simpler sulfonamides like 5-(aminomethyl)furan-2-sulfonamide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves sulfonylation of a fluorinated benzene precursor with a furan-containing amine. Key steps include:
- Sulfonamide bond formation : Reacting 2-fluoro-5-(2-aminoethyl)benzenesulfonyl chloride with furfurylamine under basic conditions (e.g., triethylamine in anhydrous THF) .
- Hydrochloride salt formation : Post-synthesis treatment with HCl gas or concentrated HCl in ethanol to improve crystallinity and stability .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C2, furan methylene group at N-position) via , , and NMR .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z calculated for ) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Hydrogen bonding analysis to identify stabilizing interactions (e.g., N–H···O between sulfonamide and furan oxygen) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?
- Computational insights :
- DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect reduces electron density at the sulfonamide sulfur, enhancing electrophilicity for nucleophilic reactions .
- Hammett substituent constants : Fluorine’s σ (~0.06) minimally disrupts aromaticity but stabilizes negative charges in intermediates .
- Experimental validation : Compare reaction kinetics with non-fluorinated analogs (e.g., 5-(2-aminoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide) using stopped-flow spectroscopy .
Q. What are the contradictions in reported biological activities of structurally related sulfonamides, and how might this compound address them?
- Case study : N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide exhibits anti-malarial activity but poor solubility .
- Resolution strategies :
- This compound’s furan methylene group and hydrochloride salt improve aqueous solubility (tested via shake-flask method, pH 7.4 buffer) .
- SAR analysis : Fluorine’s role in enhancing membrane permeability (logP calculated: 2.1 vs. 2.4 for non-fluorinated analog) .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Approach :
- Molecular docking (AutoDock Vina) against hypothetical targets (e.g., carbonic anhydrase IX) to prioritize substituents at the aminoethyl or furan positions .
- MD simulations : Assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., fluorescence polarization binding assays) .
Q. What experimental strategies resolve discrepancies in spectroscopic data for sulfonamide analogs?
- Issue : Overlapping NMR signals for furan and aromatic protons.
- Solutions :
- 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Isotopic labeling : -labeled aminoethyl groups simplify NH signal identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
